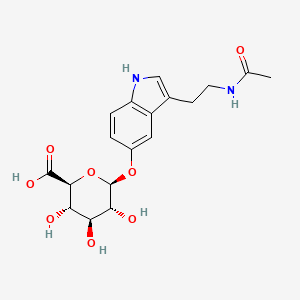

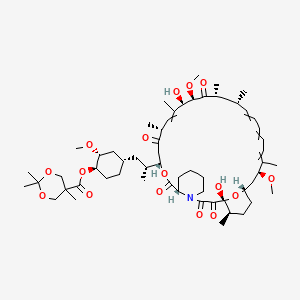

![molecular formula C₂₆H₂₈FNO₃ B1140673 (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine CAS No. 600135-89-5](/img/structure/B1140673.png)

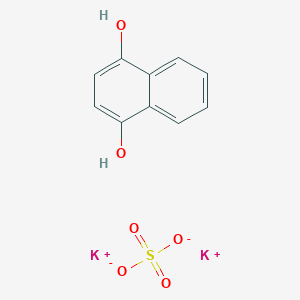

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" involves multistage sequences and has been explored for various derivatives. For example, the synthesis and labeling with carbon-14 and carbon-13 for studies on molecular structure and reactions have been detailed in research. The process involves hydroxymethylation, resolution of stereoisomers, and further modifications to achieve the desired molecular configuration and label distribution (Willcocks et al., 1993).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to determine the absolute configurations of derivatives, demonstrating the significance of molecular structure in understanding the compound's properties and potential applications. These analyses provide insight into the stereochemistry and geometric configurations that are crucial for the compound's biological activities and interactions (Peeters et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving derivatives of "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" include nucleophilic substitutions, alkoxymethylation, and fluorination. These reactions highlight the compound's versatility and the possibility of generating various derivatives with distinct chemical and biological properties. The reactions are key to modifying the compound for specific studies or applications (Schmitt et al., 2013).

科学的研究の応用

Pharmacological Potential in Dopamine Receptor Modulation

Studies on arylcycloalkylamines, including phenyl piperidines, have identified their role in modulating D2-like receptors, which are crucial in the treatment of neuropsychiatric disorders. Compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine have shown potential in improving the potency and selectivity of binding affinity at D2-like receptors, indicating their importance in developing antipsychotic agents (Sikazwe et al., 2009).

Role in Chemokine Receptor Antagonism

Chemokine receptor CCR3 has been implicated in allergic diseases, such as asthma and allergic rhinitis. Small molecule antagonists targeting this receptor, including (bi)piperidine derivatives, offer a valuable approach for treating these conditions. The structural motifs present in (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine could contribute to its potential as a CCR3 antagonist, providing a basis for the development of new therapeutic agents for allergic diseases (Willems & IJzerman, 2009).

Contributions to Antifungal Research

Compounds from Piper species, including piperidine derivatives, have demonstrated significant antifungal activities. The structural framework of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine suggests its potential utility in developing antifungal agents, which could be effective against a range of fungal pathogens. This aligns with the ongoing search for new antifungal compounds that can address the growing issue of antifungal resistance (Xu & Li, 2011).

Implications for Neuroprotective Therapies

The diverse biological activities associated with compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine, such as neuroprotective and immunomodulatory effects, suggest their potential in treating neurological disorders. These compounds could provide a basis for the development of novel therapies aimed at neuroprotection and modulation of the immune system, which are critical aspects of managing neurodegenerative diseases (Zhang et al., 2015).

特性

IUPAC Name |

(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJAIRUIVLJSHY-URXFXBBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

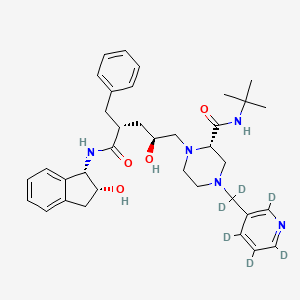

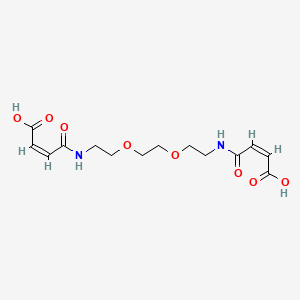

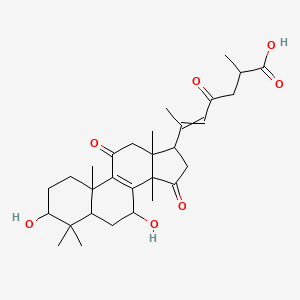

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)